2-(Pyridin-4-yl)propan-1-amine
Overview
Description
2-(Pyridin-4-yl)propan-1-amine is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted at the 4-position with a propan-1-amine group
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives, which share a similar structure, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-(Pyridin-4-yl)propan-1-amine might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
It’s known that pyrrolidine derivatives, which share a similar structure, can influence various biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that this compound might have similar properties, impacting its bioavailability.
Result of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound might have similar effects.
Action Environment
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the action of this compound might also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
2-(Pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are crucial in cellular signaling pathways . These interactions can influence various biochemical processes, including cell proliferation and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney (HEK-293) cells, this compound has demonstrated non-toxic properties while influencing cellular activities . This compound can modulate cell function by altering signaling pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with VEGFR-2 and PDGF-β is a prime example of how it can modulate cellular signaling pathways . These interactions can result in the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with VEGFR-2 and PDGF-β can influence metabolic pathways related to cell growth and proliferation . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with propan-1-amine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Another method involves the reductive amination of 4-pyridinecarboxaldehyde with propan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(Pyridin-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Comparison with Similar Compounds
2-(Pyridin-4-yl)propan-1-amine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)propan-1-amine: Similar structure but with the amine group at the 2-position of the pyridine ring.
2-(Pyridin-3-yl)propan-1-amine: The amine group is at the 3-position of the pyridine ring.
4-(Pyridin-4-yl)butan-1-amine: A longer carbon chain between the pyridine ring and the amine group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-pyridin-4-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHXDJWAVNKNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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